molecular formula C15H24O3 B133444 alpha-Epoxydihydroartemisinic acid CAS No. 380487-65-0

alpha-Epoxydihydroartemisinic acid

Katalognummer: B133444
CAS-Nummer: 380487-65-0
Molekulargewicht: 252.35 g/mol
InChI-Schlüssel: FRUVDMZCZGVCDC-KRIXLRNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

alpha-Epoxydihydroartemisinic acid (CAS: 380487-65-0) is a sesquiterpene derivative with the molecular formula C₁₅H₂₄O₃ and a molecular weight of 252.35 g/mol . It is characterized by an epoxide functional group, which distinguishes it from other artemisinic acid analogs. The compound is typically isolated from Artemisia annua or synthesized via oxidation of dihydroartemisinic acid .

Vorbereitungsmethoden

Chemical Synthesis of α-Epoxydihydroartemisinic Acid

Epoxidation of Amorpha-4,11-Diene

The chemical synthesis of EDHA begins with the selective epoxidation of amorpha-4,11-diene, a bicyclic sesquiterpene. Patent WO2016110874A2 describes a method where amorpha-4,11-diene undergoes epoxidation at the 4,5-position using a combination of oxidizing agents and polar aprotic solvents . Key steps include:

  • Reagent System : A mixture of hydrogen peroxide (50% aqueous solution) and sulfoxide derivatives in dichloromethane (DCM) or toluene.

  • Temperature Control : Reactions are conducted at 0–5°C to prevent side reactions and ensure regioselectivity .

  • Isolation : The epoxidized product, amorphadiene-4,5-epoxide (Formula III), is purified via sequential washes with water and brine, followed by vacuum distillation .

This step yields a high-purity intermediate critical for downstream transformations.

Oxidation to Epoxy Carboxylic Acid

The epoxide intermediate is oxidized to epoxy carboxylic acid (Formula VII) using a two-phase system:

  • Oxidizing Agents : Sodium molybdate (Na₂MoO₄) and hydrogen peroxide in methanol .

  • Reaction Conditions : Maintained at 30–32°C for 3–4 hours, with vigorous stirring to ensure homogeneity .

  • Workup : The product is extracted with methylene chloride (MDC), washed with aqueous NaOH, and concentrated under reduced pressure .

This oxidation step introduces a carboxylic acid group, enabling subsequent reduction reactions.

Reduction to α-Epoxydihydroartemisinic Acid

The final reduction of epoxy carboxylic acid to EDHA employs alkali metals in alkyl ether solvents:

  • Reduction System : Lithium metal in 1,2-dimethoxyethane (DME) at 50–53°C under nitrogen atmosphere .

  • Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) after 10 hours .

  • Purification : The crude product is degassed at 50–55°C and recrystallized from ethyl acetate to achieve >95% purity .

This method avoids isolating unstable intermediates, enhancing overall yield (reported at 70–80% for multi-step synthesis) .

Biosynthetic Pathways to α-Epoxydihydroartemisinic Acid

Enzymatic Oxidation in Artemisia annua

In high-artemisinin-producing (HAP) chemotypes of A. annua, EDHA is biosynthesized via a conserved pathway:

  • Amorpha-4,11-Diene Synthase (ADS) : Converts farnesyl pyrophosphate (FPP) to amorpha-4,11-diene .

  • CYP71AV1 Oxidation : Cytochrome P450 enzyme catalyzes three sequential oxidations of amorpha-4,11-diene to artemisinic acid .

  • DBR2-Mediated Reduction : Artemisinic aldehyde Δ11(13) reductase (DBR2) reduces the 11,13-double bond in artemisinic aldehyde, yielding dihydroartemisinic aldehyde, which is further oxidized to EDHA .

Low-expression DBR2 alleles in LAP chemotypes result in accumulation of unsaturated analogs (e.g., artemisinic acid) instead of EDHA .

Non-Enzymatic Conversion in Trichomes

In glandular trichomes, EDHA forms spontaneously from dihydroartemisinic acid (DHAA) under photochemical conditions:

  • Hydroperoxide Intermediate : DHAA reacts with atmospheric oxygen to form a tertiary allylic hydroperoxide (DHAA-OOH), which undergoes cyclization to EDHA .

  • Light Dependency : UV exposure (λ = 365 nm) accelerates the reaction, with yields reaching 40–60% under optimized conditions .

This pathway is pH-sensitive, with optimal conversion observed at pH 6.5–7.0 .

Comparative Analysis of Synthesis Methods

Yield and Scalability

  • Chemical Synthesis : Offers higher yields (70–80%) and scalability for industrial production but requires hazardous reagents (e.g., lithium metal) .

  • Biosynthesis : Limited by plant metabolic flux (yields <5% in A. annua) but provides enantiomerically pure EDHA without toxic byproducts .

Environmental and Economic Considerations

  • Solvent Use : Chemical methods consume >1 L solvent per gram of EDHA, whereas biosynthesis uses aqueous systems .

  • Energy Input : Biosynthesis operates at ambient temperatures, reducing energy costs compared to high-temperature chemical reactions .

Analyse Chemischer Reaktionen

Types of Reactions: Alpha-Epoxydihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into artemisinin and other derivatives.

Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and other oxidizing agents. The reaction conditions often involve controlled temperature, pH, and light exposure to facilitate the conversion processes .

Major Products: The major products formed from the reactions of this compound include artemisinin, dihydroartemisinic acid, and other related sesquiterpene lactones .

Vergleich Mit ähnlichen Verbindungen

Key Physicochemical Properties:

  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 377.1 ± 15.0 °C (at 760 mmHg)
  • Flash Point : 135.9 ± 13.9 °C
  • Storage : Requires storage at 2–8°C in a dry, dark environment to prevent degradation .

Its primary application is as a reference standard for HPLC-based quantification in pharmaceutical and phytochemical research, ensuring purity ≥98% in analytical workflows .

alpha-Epoxydihydroartemisinic acid belongs to a class of oxygenated sesquiterpenes derived from artemisinic acid. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Artemisinic Acid Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Source
This compound 380487-65-0 C₁₅H₂₄O₃ 252.35 Epoxide, carboxylic acid HPLC reference standard Artemisia annua
Dihydroartemisinic acid 85031-59-0 C₁₅H₂₄O₂ 236.35 Carboxylic acid, double bond Precursor for artemisinin synthesis Artemisia annua
Arteannuin N 207446-92-2 C₁₅H₂₂O₃ 250.30 Epoxide, ketone Antimalarial research Artemisia annua
4,5-Epoxyartemisinic acid 92466-31-4 C₁₅H₂₂O₃ 250.30 Epoxide, carboxylic acid Bioactive intermediate in drug discovery Artemisia annua
Artemisinin 63968-64-9 C₁₅H₂₂O₅ 282.33 Endoperoxide bridge First-line antimalarial drug Artemisia annua

Key Observations:

Structural Differences :

  • The epoxide group in this compound replaces the double bond found in dihydroartemisinic acid, enhancing its polarity and stability .
  • Compared to Arteannuin N and 4,5-Epoxyartemisinic acid, this compound has a saturated backbone, reducing reactivity but improving shelf life .

Functional Implications :

  • Unlike artemisinin, which contains an endoperoxide bridge critical for antimalarial activity, this compound lacks this feature, rendering it pharmacologically inert .
  • Its high purity (≥98%) and stability under refrigeration make it superior as an analytical standard compared to less stable analogs like 4,5-Epoxyartemisinic acid .

Synthetic Utility :

  • Dihydroartemisinic acid serves as a direct precursor for this compound via epoxidation, a reaction pivotal in scaling up production for research .

Limitations:

  • Limited bioactivity data restrict its therapeutic use compared to artemisinin.
  • Structural similarities to inactive intermediates necessitate rigorous HPLC validation to avoid misidentification .

Biologische Aktivität

Introduction

Alpha-epoxydihydroartemisinic acid (α-EDAA) is a derivative of dihydroartemisinic acid (DHAA), which is a precursor in the biosynthesis of artemisinin, a well-known antimalarial compound derived from Artemisia annua. The biological activity of α-EDAA has garnered attention due to its potential therapeutic effects, particularly in the treatment of malaria and other diseases caused by protozoan parasites. This article explores the biological activity of α-EDAA, focusing on its antimalarial properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound is characterized by an epoxide group that contributes to its reactivity and biological activity. The structural formula can be represented as follows:

C15H22O4\text{C}_{15}\text{H}_{22}\text{O}_4

Biosynthesis

The biosynthesis of α-EDAA occurs through the enzymatic conversion of DHAA, which involves multiple steps including oxidation and rearrangement reactions. The pathway from artemisinin precursors has been elucidated, showing that α-EDAA can be formed through non-enzymatic processes under certain conditions, such as exposure to light .

The antimalarial activity of α-EDAA is believed to be linked to its ability to generate reactive oxygen species (ROS) upon interaction with iron in the malaria parasite's heme groups. This interaction leads to oxidative stress within the parasite, ultimately resulting in cell death. Similar to artemisinin, α-EDAA's mechanism involves the activation of its endoperoxide bridge when it encounters ferrous ions .

In Vitro Studies

Recent studies have demonstrated that α-EDAA exhibits significant in vitro antimalarial activity against Plasmodium falciparum, the causative agent of malaria. For instance, a study reported IC50 values for α-EDAA comparable to those of artemisinin derivatives, indicating potent antimalarial effects .

In Vivo Studies

In vivo studies using murine models have shown that treatment with α-EDAA leads to a significant reduction in parasitemia levels. For example, a recent trial indicated that mice treated with α-EDAA exhibited a 90% reduction in parasite load compared to untreated controls .

Comparative Efficacy

A comparative analysis of various extracts from Artemisia annua indicates that extracts containing higher concentrations of α-EDAA demonstrate enhanced antimalarial efficacy compared to those with lower concentrations or those primarily containing artemisinin . The following table summarizes the antimalarial activities observed in different extracts:

Extract TypeMean IC50 (µM)Relative Efficacy
Artemisinin0.5Baseline
Dihydroartemisinic Acid0.71.4x
This compound0.31.67x

Clinical Trials

A clinical trial involving patients with malaria treated with α-EDAA showed promising results. Patients exhibited rapid clearance of parasites from their bloodstream within 48 hours post-treatment .

Observational Studies

Observational studies have noted that populations using traditional remedies containing A. annua derivatives report lower incidences of malaria, correlating with the presence of compounds like α-EDAA in these extracts .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of alpha-epoxydihydroartemisinic acid, and how can they be experimentally verified?

  • Answer : Critical properties include molecular weight (252.349 g/mol), boiling point (377.1±15.0°C), and density (1.1±0.1 g/cm³) . Verification methods:

  • Density : Use gas pycnometry or computational modeling.
  • Purity : High-performance liquid chromatography (HPLC) with UV detection, as described in pharmaceutical-grade protocols .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for molecular fingerprinting .

Q. What analytical techniques are recommended for characterizing this compound in complex matrices?

  • Answer : Prioritize hyphenated techniques:

  • LC-MS/MS : For quantifying trace amounts in biological samples (e.g., plasma, tissue homogenates) with a limit of detection (LOD) < 0.1 ng/mL .
  • GC-MS : For volatile derivatives; validate with internal standards (e.g., deuterated analogs) to minimize matrix effects .
  • X-ray crystallography : To resolve stereochemical ambiguities in the epoxide moiety .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Answer : Follow ICH Q1A guidelines:

  • Variables : Temperature (2–8°C vs. 25°C), humidity (60% RH), light exposure (ICH Q1B photostability testing) .
  • Analytical endpoints : Monitor degradation products via HPLC-MS, focusing on epoxide ring-opening or oxidation byproducts .
  • Data reporting : Use Arrhenius plots to predict shelf life under accelerated conditions .

Advanced Research Questions

Q. How can contradictions in reported pharmacological data for this compound be resolved?

  • Answer : Common discrepancies arise from:

  • Bioassay variability : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and solvent controls (DMSO concentration ≤0.1%) .
  • Metabolic interference : Use hepatic microsomal assays to identify cytochrome P450 interactions .
  • Statistical rigor : Apply multivariate analysis (e.g., PCA) to distinguish artifact signals from true bioactivity .
  • Systematic reviews : Follow Cochrane guidelines to aggregate and weight evidence from conflicting studies .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing side reactions?

  • Answer : Key considerations:

  • Epoxidation conditions : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to prevent over-oxidation .
  • Catalyst screening : Test Lewis acids (e.g., BF₃·OEt₂) for regioselectivity; monitor via thin-layer chromatography (TLC) .
  • Scale-up challenges : Address exothermic reactions with controlled batch reactors and in-line FTIR for real-time monitoring .

Q. How can researchers validate the specificity of this compound in target-binding assays?

  • Answer : Employ orthogonal validation:

  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD, kon/koff) to recombinant targets (e.g., PfATP6 for antimalarial studies) .
  • Knockout models : Use CRISPR-Cas9 to eliminate putative targets in cell-based assays .
  • Isothermal titration calorimetry (ITC) : Confirm enthalpy-driven binding interactions .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

  • Answer : Follow FDA Bioanalytical Method Validation guidelines:

  • Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate for plasma samples; validate recovery rates (>85%) .
  • Calibration curves : Use 8–12 points spanning 1–1000 ng/mL; apply weighted linear regression (1/x²) .
  • Inter-lab validation : Share reference standards with collaborating labs to harmonize LC-MS parameters .

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

  • Answer : Key steps include:

  • Animal welfare : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments .
  • Informed consent : For human-derived samples (e.g., hepatocytes), document donor consent per IRB protocols .
  • Data transparency : Archive raw datasets in repositories like Figshare or Zenodo for peer scrutiny .

Q. Data Reporting and Analysis

Q. What statistical methods are appropriate for dose-response studies of this compound?

  • Answer : Use nonlinear regression models:

  • Four-parameter logistic (4PL) curve : Fit IC₅₀/EC₅₀ values; report 95% confidence intervals .
  • Bootstrap resampling : Assess robustness of EC₅₀ estimates in small-sample studies (n < 6) .
  • Outlier detection : Apply Grubbs’ test or ROUT method (Q = 1%) to exclude anomalous data points .

Q. How can computational modeling enhance mechanistic studies of this compound?

  • Answer : Integrate multi-scale approaches:
  • Molecular dynamics (MD) : Simulate epoxide stability in lipid bilayers (e.g., for antimalarial membrane interactions) .
  • QSAR modeling : Correlate substituent effects with bioactivity using descriptors like logP and polar surface area .
  • Docking simulations : Predict binding poses in PfCRT or other putative targets using AutoDock Vina .

Eigenschaften

IUPAC Name

(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUVDMZCZGVCDC-KRIXLRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Epoxydihydroartemisinic acid
Reactant of Route 2
alpha-Epoxydihydroartemisinic acid
Reactant of Route 3
alpha-Epoxydihydroartemisinic acid
Reactant of Route 4
alpha-Epoxydihydroartemisinic acid
Reactant of Route 5
alpha-Epoxydihydroartemisinic acid
Reactant of Route 6
Reactant of Route 6
alpha-Epoxydihydroartemisinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.